6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine
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Overview
Description
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,2-A]pyrimidine core with a trifluoromethyl group at the 6th position.
Preparation Methods
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyrimidine derivatives with trifluoromethylated reagents under controlled conditions. Industrial production methods often employ scalable processes using trifluoroacetic anhydride or trifluoroacetamide as trifluoromethylating agents . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Functionalization: Radical reactions and transition metal-catalyzed reactions are employed for direct functionalization of the imidazo[1,2-A]pyrimidine scaffold.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects, including anticancer and antimicrobial agents.
Medicine: Research has shown its potential in the design of inhibitors for specific enzymes and receptors, contributing to drug discovery efforts.
Industry: It is utilized in the development of agrochemicals with nematicidal and fungicidal activities.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. Pathways involved in its action include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the pyrimidine ring, resulting in different chemical properties and applications.
Trifluoromethylated pyrimidines: These compounds have a trifluoromethyl group on the pyrimidine ring but do not possess the imidazo[1,2-A] scaffold, leading to variations in biological activities.
Imidazo[1,5-A]pyrimidine:
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C7H4F3N3 |
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Molecular Weight |
187.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-12-6-11-1-2-13(6)4-5/h1-4H |
InChI Key |
IGDHXLIHHQHVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)C(F)(F)F |
Origin of Product |
United States |
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